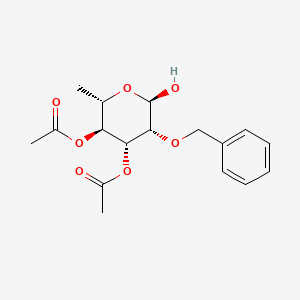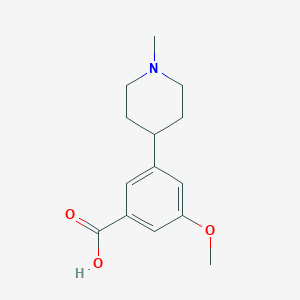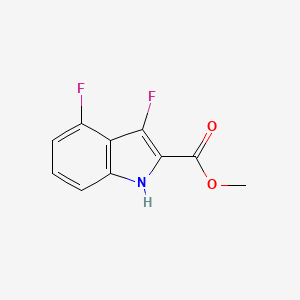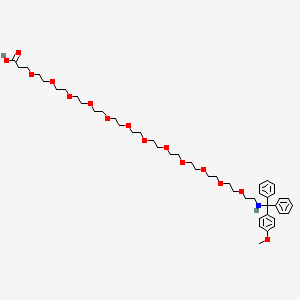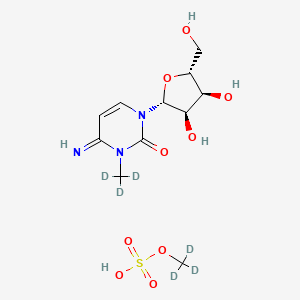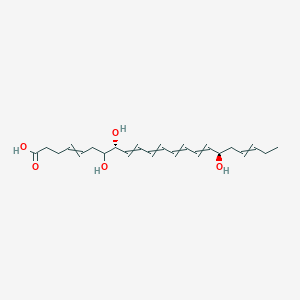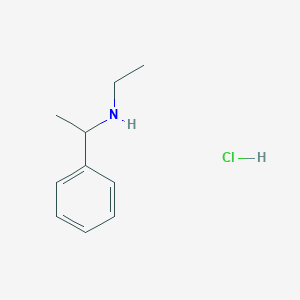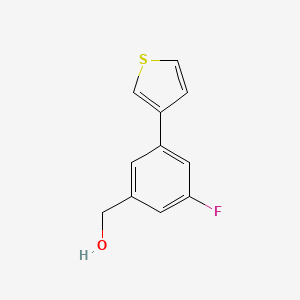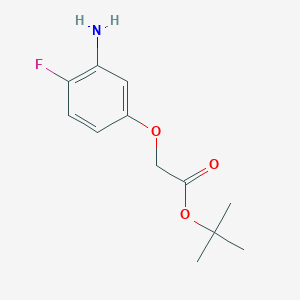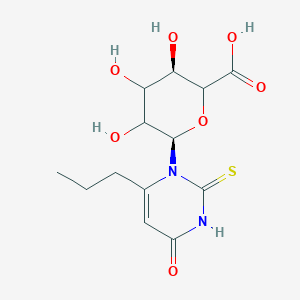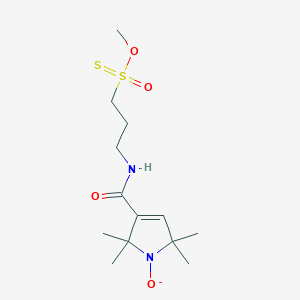
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonothioyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through a Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. The sulfonothioyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonothioyl chloride reacts with the pyrrole derivative under basic conditions. The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrrole reacts with an amine in the presence of a coupling agent such as EDC·HCl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonothioyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
2,3-dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamides: Exhibits similar biological activities and structural features.
Uniqueness
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide is unique due to its combination of a pyrrole ring with a sulfonothioyl group and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H23N2O4S2- |
|---|---|
分子量 |
335.5 g/mol |
IUPAC名 |
N-(3-methoxysulfonothioylpropyl)-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxamide |
InChI |
InChI=1S/C13H23N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-21(18,20)19-5/h9H,6-8H2,1-5H3,(H,14,16)/q-1 |
InChIキー |
HGBNFWIQRMLVPX-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(N1[O-])(C)C)C(=O)NCCCS(=O)(=S)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)

